molecular formula C29H45NaO5 B13839202 sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate

sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate

Cat. No.: B13839202
M. Wt: 496.7 g/mol
InChI Key: JEYUBRGRWBRNNN-LFTBLHOSSA-M
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Description

16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroid antibiotic originally isolated from the fungus Fusidium coccineum. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. The molecular formula of 16-Deacetyl Fusidic Acid Sodium Salt is C29H45O5Na, and it has a molecular weight of 496.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under basic conditions, where fusidic acid is treated with a sodium hydroxide solution. The reaction is carried out at elevated temperatures to ensure complete deacetylation, resulting in the formation of 16-Deacetyl Fusidic Acid Sodium Salt .

Industrial Production Methods: Industrial production of 16-Deacetyl Fusidic Acid Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 16-Deacetyl Fusidic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

16-Deacetyl Fusidic Acid Sodium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

The antibacterial activity of 16-Deacetyl Fusidic Acid Sodium Salt is primarily due to its ability to inhibit bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to the absence of the acetyl group at the 16th position, which can influence its pharmacokinetic properties and antibacterial activity. This structural difference may result in variations in its efficacy and spectrum of activity compared to other fusidic acid derivatives .

Properties

Molecular Formula

C29H45NaO5

Molecular Weight

496.7 g/mol

IUPAC Name

sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate

InChI

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21+,22+,23-,25-,27-,28-,29-;/m0./s1

InChI Key

JEYUBRGRWBRNNN-LFTBLHOSSA-M

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+]

Origin of Product

United States

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